molecular formula C13H18O6 B8361234 4-(3,4,5-trimethoxyphenoxy)butanoic Acid

4-(3,4,5-trimethoxyphenoxy)butanoic Acid

Cat. No. B8361234
M. Wt: 270.28 g/mol
InChI Key: UHMWDNGPSRHKRG-UHFFFAOYSA-N
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Patent
US06992085B2

Procedure details

7 g of the compound obtained in Step A are stirred at room temperature for 72 hours in a mixture of 100 ml of ethanol and 100 ml of 1M aqueous sodium hydroxide solution. Having been rendered acidic by 100 ml of 1M hydrochloric acid, the reaction mixture is extracted with dichloromethane. The organic fractions are dried over sodium sulphate and evaporated under reduced pressure, enabling the expected product to be isolated.
Name
compound
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:15]=[C:16]([O:20][CH3:21])[C:17]=1[O:18][CH3:19])[O:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]CC)=[O:11].Cl>C(O)C.[OH-].[Na+]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:15]=[C:16]([O:20][CH3:21])[C:17]=1[O:18][CH3:19])[O:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:3.4|

Inputs

Step One
Name
compound
Quantity
7 g
Type
reactant
Smiles
COC=1C=C(OCCCC(=O)OCC)C=C(C1OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fractions are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
COC=1C=C(OCCCC(=O)O)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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